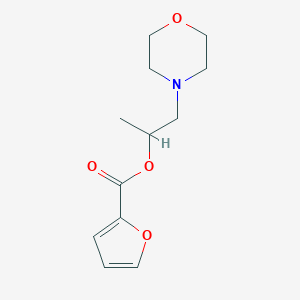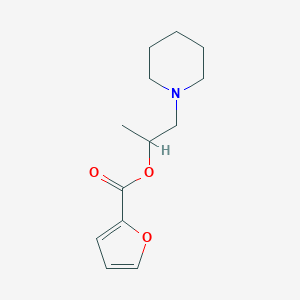![molecular formula C21H23NO2 B295144 1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-phenylpiperidine](/img/structure/B295144.png)
1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-phenylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-phenylpiperidine, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPP is a piperidine derivative that has been found to exhibit significant biological activity, making it a promising candidate for use in various scientific studies.
作用機序
1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-phenylpiperidine acts as a selective antagonist of the mu opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. By blocking the activity of this receptor, this compound has been found to reduce the effects of opioid drugs, such as morphine, on the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biological activity, making it a promising candidate for use in various scientific studies. One area of research where this compound has shown potential is in the study of opioid receptors. This compound has been found to act as a selective antagonist of the mu opioid receptor, which is involved in the modulation of pain and reward pathways in the brain.
実験室実験の利点と制限
One advantage of using 1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-phenylpiperidine in lab experiments is its selectivity for the mu opioid receptor. This allows researchers to study the effects of blocking this receptor without affecting other opioid receptors in the brain. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for research involving 1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-phenylpiperidine. One area of interest is in the development of new drugs that target the mu opioid receptor. This compound could serve as a starting point for the development of these drugs, which could be used to treat pain and addiction. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential uses in other areas of research.
合成法
The synthesis of 1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-phenylpiperidine can be achieved through a number of methods, including the reaction of 1-phenylpiperidine-3,4-dicarboxylic acid anhydride with 2-methoxyphenylacetic acid. Other methods involve the use of reagents such as acetic anhydride and sodium acetate to produce the compound.
科学的研究の応用
1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-phenylpiperidine has been found to exhibit significant biological activity, making it a promising candidate for use in various scientific studies. One area of research where this compound has shown potential is in the study of opioid receptors. This compound has been found to act as a selective antagonist of the mu opioid receptor, which is involved in the modulation of pain and reward pathways in the brain.
特性
分子式 |
C21H23NO2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
(E)-3-(2-methoxyphenyl)-1-(3-phenylpiperidin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C21H23NO2/c1-24-20-12-6-5-10-18(20)13-14-21(23)22-15-7-11-19(16-22)17-8-3-2-4-9-17/h2-6,8-10,12-14,19H,7,11,15-16H2,1H3/b14-13+ |
InChIキー |
SVFPOOZIQQKCKN-BUHFOSPRSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=C/C(=O)N2CCCC(C2)C3=CC=CC=C3 |
SMILES |
COC1=CC=CC=C1C=CC(=O)N2CCCC(C2)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC=C1C=CC(=O)N2CCCC(C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295074.png)
![1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B295076.png)
![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)
![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)

![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)


